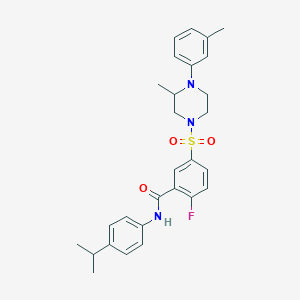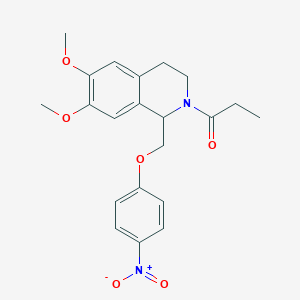![molecular formula C22H21ClN6O3 B11209861 5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11209861.png)
5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known by its chemical name 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide , has the molecular formula C₇H₈ClN₃O₃S .
- It appears as a brown solid and has a molecular weight of 249.67 g/mol .
- The compound is soluble in methanol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of with under appropriate conditions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar reactions.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common products include derivatives of the parent compound.
Scientific Research Applications
Biology: It may serve as a building block for bioactive molecules.
Medicine: Investigations explore its pharmacological properties and potential therapeutic uses.
Industry: The compound might find applications in materials science or chemical manufacturing.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other triazole-based compounds with different substituents or functional groups.
Uniqueness: Highlight its distinct features, such as the combination of the 1,3-oxazole and triazole moieties.
Properties
Molecular Formula |
C22H21ClN6O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O3/c1-3-31-17-9-7-14(8-10-17)22-26-18(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-6-4-5-15(23)11-16/h4-11H,3,12,24H2,1-2H3,(H,25,30) |
InChI Key |
VJFNVQSDCIMNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibenzyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209778.png)
![N-benzyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11209779.png)
![N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B11209784.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B11209792.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11209803.png)
![7-(2-Fluorophenyl)-1,5,6,7-tetrahydro-5-(4-iodophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209811.png)
![2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209817.png)
![3-(3,4-dimethoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11209833.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B11209841.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11209853.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone](/img/structure/B11209855.png)
![N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11209862.png)
